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REHOVOT, Israel & HONOLULU, HI – The Phase III clinical trial known as MACSI (Membrane-

Activated Chelator Stroke Intervention), evaluating the efficacy of DP-b99 in patients with acute

ischemic stroke, was terminated prematurely. The decision, based on a planned interim

analysis, revealed no evidence of clinical benefit for the investigational drug compared to

placebo. This technical support guide provides researchers, scientists, and drug development

professionals with a comprehensive overview of the MACSI trial, the reasons for its failure, and

a detailed examination of the underlying science and experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the MACSI trial?

The MACSI trial was stopped due to futility. A planned interim analysis of 446 patients

demonstrated that DP-b99 was not effective in improving outcomes for patients with acute

ischemic stroke. The primary efficacy endpoint, the distribution of the modified Rankin Scale

(mRS) scores at 90 days, showed no statistically significant difference between the DP-b99
and placebo groups.[1][2]

Q2: Were there any safety concerns with DP-b99?

No significant safety concerns were raised in the MACSI trial. The mortality rates and the

incidence of serious and non-serious adverse events were similar between the DP-b99 and

placebo groups.[2]
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Q3: What was the proposed mechanism of action for DP-b99?

DP-b99 is a lipophilic, membrane-activated chelator of zinc and calcium ions.[3][4] In the

context of an ischemic stroke, excessive intracellular zinc accumulation is believed to

contribute to neuronal cell death through various pathways, including the activation of matrix

metalloproteinases and excitotoxicity. DP-b99 was designed to selectively chelate excess zinc

at the cell membrane, thereby mitigating these downstream neurotoxic effects.

Q4: Why did the promising preclinical results for DP-b99 not translate to clinical success?

This is a common challenge in the development of neuroprotective agents for stroke. Several

factors may have contributed to the disconnect between preclinical and clinical findings for DP-
b99:

Animal Models vs. Human Stroke: Preclinical studies often use young, healthy animals with

induced strokes that may not accurately reflect the heterogeneity of stroke in humans, who

are often older and have comorbidities.

Therapeutic Window: The time window for effective neuroprotection is likely very narrow.

While preclinical studies may have administered DP-b99 very early after the ischemic event,

the 9-hour window in the MACSI trial may have been too late for a significant number of

patients.

Complexity of Ischemic Cascade: The pathophysiology of ischemic stroke is incredibly

complex, involving multiple redundant and interacting pathways. Targeting a single

mechanism, such as zinc chelation, may be insufficient to produce a clinically meaningful

benefit.

Troubleshooting Guide: Understanding the MACSI
Trial Failure
This section provides a deeper dive into the experimental design and results of the MACSI trial

to help researchers troubleshoot potential pitfalls in their own neuroprotective drug

development programs.

Experimental Protocols
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MACSI Trial Design (NCT00893867)

Study Design: A randomized, double-blind, placebo-controlled, multicenter, multinational,

parallel-group Phase III trial.

Patient Population: Patients aged 18-85 years with acute ischemic stroke who were not

eligible for treatment with recombinant tissue plasminogen activator (rt-PA). Key inclusion

criteria included a National Institutes of Health Stroke Scale (NIHSS) score of 10-16 and

clinical signs of cortical involvement (e.g., language dysfunction, visual field defect, or

neglect).

Intervention: Intravenous infusion of DP-b99 (1.0 mg/kg/day) or a matching placebo for four

consecutive days.

Treatment Window: Treatment was initiated within 9 hours of stroke symptom onset.

Primary Efficacy Endpoint: The distribution of scores on the modified Rankin Scale (mRS) at

90 days, analyzed as an ordinal outcome.

Secondary Efficacy Endpoints: Included the proportion of patients with an mRS score of 0-1,

the proportion of patients with an NIHSS score of 0-1, and the number of days spent at home

within 90 days.

Quantitative Data Summary
The following table summarizes the key efficacy outcomes from the interim analysis of the

MACSI trial that led to its termination.
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Outcome
Measure

DP-b99
(n=218)

Placebo
(n=219)

Odds Ratio
(OR)

p-value

Primary Endpoint

Ordinal mRS at

Day 90

No significant

difference

No significant

difference
-

0.105

(unadjusted)

0.21 (adjusted)

Secondary

Endpoints

mRS Score 0-1

at Day 90
20.6% 28.8% 0.64 -

NIHSS Score 0-1

at Day 90
19.3% 25.6% 0.69 -

Mortality at Day

90
16.5% 15.1% 0.90 -

Median Days at

Home
36.0 36.5 1.28 -

Data sourced from Lees KR, et al. Stroke. 2013;44:1297-1302 and presentations at the

International Stroke Conference 2013.

Visualizing the Science
Proposed Signaling Pathway of Zinc Excitotoxicity in
Ischemic Stroke
The following diagram illustrates the hypothesized role of zinc in the ischemic cascade and the

intended point of intervention for DP-b99.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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